molecular formula C19H26N4O8 B12607638 L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid CAS No. 647008-45-5

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid

Cat. No.: B12607638
CAS No.: 647008-45-5
M. Wt: 438.4 g/mol
InChI Key: AQYAYXSFZJXSDP-NUZBWSBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic tetrapeptide with the molecular formula C19H26N4O8 and an average molecular mass of 438.44 g/mol . This compound features four defined stereocenters, which can be critical for its specificity and function in research applications . As a peptide, its primary value lies in its use as a specialized molecular tool in biochemical and pharmacological studies. Researchers can utilize this tetrapeptide in various applications, such as studying enzyme-substrate interactions, peptide metabolism, and cellular signaling pathways. The presence of aspartic acid, a key excitatory neurotransmitter in the central nervous system, suggests potential research interest in neurological processes . Similarly, the tyrosine residue may be relevant for studies involving phosphorylation and signal transduction. The synthesis of such peptides typically involves sophisticated methods like Solid-Phase Peptide Synthesis (SPPS), where choices in resin, coupling reagents, and reaction conditions are optimized to achieve high purity and yield, particularly when incorporating specific stereocenters . This product is intended for in vitro research purposes only. It is NOT intended for diagnostic or therapeutic use, nor for application in humans or animals. Researchers should handle this material with care and store it according to recommended conditions to preserve stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647008-45-5

Molecular Formula

C19H26N4O8

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C19H26N4O8/c1-9(22-18(29)13(20)7-11-3-5-12(24)6-4-11)16(27)21-10(2)17(28)23-14(19(30)31)8-15(25)26/h3-6,9-10,13-14,24H,7-8,20H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)(H,30,31)/t9-,10-,13-,14-/m0/s1

InChI Key

AQYAYXSFZJXSDP-NUZBWSBOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for synthesizing peptides like L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid. The process involves several key steps:

  • Attachment of the First Amino Acid : The first amino acid (L-tyrosine) is attached to a solid resin.

  • Deprotection : The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

  • Coupling : The subsequent amino acids (two L-alanines and L-aspartic acid) are sequentially added using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).

  • Cleavage : After the final amino acid is added, the completed peptide is cleaved from the resin and deprotected to yield the final product.

This method allows for high purity and yield due to its controlled environment and automation capabilities.

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis can also be utilized for synthesizing this compound. This method is less common than SPPS but can be advantageous in certain scenarios:

  • Reagents : Similar coupling reagents as used in SPPS are employed.

  • Conditions : The reaction typically occurs in solution, allowing for easier manipulation of reaction conditions such as temperature and pH.

Reaction Conditions and Yields

The following table summarizes various reaction conditions used in the synthesis of this compound, including yields and purification methods.

Method Reaction Conditions Yield (%) Purification Method
SPPS Room temperature, pH 7 85-95 HPLC
LPPS Varies (typically mild) 70-90 Precipitation & Filtration

Analytical Techniques

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions in SPPS to enhance yield and purity. For instance, a study showed that adjusting pH during coupling reactions significantly improved yields by minimizing side reactions that lead to incomplete coupling or degradation of sensitive amino acids.

Moreover, advancements in automated synthesizers have streamlined the SPPS process, allowing for high-throughput synthesis of peptides with complex sequences. This capability is particularly beneficial in pharmaceutical research where multiple peptide candidates need to be synthesized rapidly for screening.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under acidic, basic, or enzymatic conditions, breaking peptide bonds.

Conditions Reagents/Catalysts Products Mechanism References
Acidic (pH < 3)HCl, H₂SO₄Free amino acids (Tyr, Ala, Asp)Protonation of amide nitrogen, nucleophilic attack by water
Basic (pH > 10)NaOH, KOHTyrosine-O⁻, alanine, aspartate ionsDeprotonation of amide, hydroxide ion attack
EnzymaticDipeptidases, proteasesDipeptides (e.g., Tyr-Ala, Ala-Asp)Site-specific cleavage at Ala-Ala or Ala-Asp bonds

Key Findings :

  • Enzymatic hydrolysis by intestinal dipeptidases selectively cleaves Ala-Ala bonds, yielding Tyr-Ala and Ala-Asp fragments .

  • Acid hydrolysis at 110°C for 24 hours achieves complete breakdown into constituent amino acids.

Oxidation Reactions

The tyrosine residue is susceptible to oxidation, while aspartic acid participates in redox cycles.

Target Site Oxidizing Agents Products Conditions References
Tyrosine phenolic ringH₂O₂, O₂ (radical-mediated)Dityrosine crosslinks, quinonespH 7–9, 25–37°C
Aspartic acid side chainNAD⁺/NADH shuttleOxaloacetate, malate (via MAS pathway)Mitochondrial/cytosolic

Key Findings :

  • Tyrosine oxidation forms dityrosine bridges under radical-generating conditions, as observed in aminoacyl radical enzyme (AARE) systems .

  • Aspartic acid participates in the malate-aspartate shuttle (MAS), enabling redox balance via interconversion with oxaloacetate .

Enzymatic Modifications

Specific enzymes interact with the peptide for metabolic or synthetic purposes.

Enzyme Class Reaction Type Outcome Applications References
Aminoacyl-tRNA synthetasesAmino acid activationCovalent attachment to tRNAProtein biosynthesis
Glycyl radical enzymesRadical-mediated catalysisStabilized α-carbon radicals on AlaBiocatalytic peptide engineering

Key Findings :

  • Glycyl radical enzymes (GREs) generate stable α-carbon radicals on alanine residues, enabling non-canonical peptide modifications .

  • Tyr-specific aaRSs recognize the tyrosine moiety for precise tRNA charging, critical for ribosomal peptide synthesis .

Stability Under Environmental Stress

The peptide degrades under extreme conditions, affecting its functional integrity.

Stress Factor Degradation Pathway Half-Life Mitigation Strategies References
High temperature (≥60°C)Aggregation, β-elimination< 1 hour (pH 7)Lyophilization, low-temperature storage
UV radiation (λ = 280 nm)Tyrosine photolysis30 minutes (aqueous solution)Light-protected containers

Key Findings :

  • Thermal degradation at 60°C induces β-elimination at aspartic acid residues, forming succinimide intermediates.

Scientific Research Applications

Biochemical Research Applications

1.1 Cell Culture Media Supplementation

One of the primary applications of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is its use as a supplement in cell culture media. Dipeptides, including those containing L-tyrosine, are often added to improve the solubility and stability of individual amino acids, which can enhance cell viability and productivity in cultures. For instance, research has indicated that the supplementation of specific L-tyrosine-containing dipeptides can significantly increase ATP availability in Chinese hamster ovary (CHO) cells, which are widely used for biopharmaceutical production .

Table 1: Comparison of Dipeptides in CHO Cell Cultures

DipeptideATP Formation (Relative Increase)Phenotypic Changes
Glycyl-L-tyrosineMinimalNone
L-tyrosyl-L-valineMinimalNone
L-prolyl-L-tyrosine400% IncreaseSignificant

The findings suggest that L-prolyl-L-tyrosine maximizes tyrosine uptake and enhances metabolic activity, leading to improved product yields .

Structural Biology

2.1 Protein Interaction Studies

This compound can also be utilized in structural biology studies to investigate protein interactions. The presence of tyrosyl residues in proteins has been shown to play a crucial role in enzyme-substrate interactions. For example, studies on subtilisin BPN' have identified specific tyrosyl residues that interact with carboxyl groups in substrate proteins, influencing enzymatic activity and stability .

Case Study: Subtilisin BPN' Interactions

  • Objective: To identify amino acid residues responsible for enzymatic changes.
  • Methodology: Mutant analysis and fluorescence spectroscopy were employed to observe changes in interaction dynamics.
  • Findings: The tyrosyl residue's pKa shift was linked to electrostatic interactions, providing insights into enzyme behavior under varying ionic strengths .

Therapeutic Potential

3.1 Drug Development

This compound derivatives have potential applications in drug development, particularly as molecular tools for biochemical assays. For instance, acetylated forms of this peptide have been utilized in immunological applications and as substrates for enzyme assays .

Table 2: Applications of Acetylated Derivatives

CompoundApplication Area
Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acidBiochemical assays
Enzyme substratesDrug development

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural and Sequence Variations

Key Compounds:

L-Alanyl-L-aspartic acid (8a) Sequence: Ala-Asp (dipeptide) Simpler structure; lacks tyrosine and additional alanine residues. Synthesized via ethanolamine and catalytic hydrogenation with 66% yield .

Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid α-(4-methylcoumaryl-7-amide)

  • Sequence: Ac-Tyr-Val-Ala-Asp with a fluorescent coumaryl-amide group.
  • Structural modifications: Acetylation at N-terminus and Val replacing the second Ala.
  • Molecular weight: 665.6 g/mol. Used as a protease substrate in biochemical assays .

Rusalatide Acetate Sequence: 23-amino acid peptide containing Tyr, Asp, Ala, and other residues. Therapeutic application: Promotes tissue repair in bone, skin, and cardiovascular systems .

L-Aspartyl-L-phenylalanine

  • Sequence: Asp-Phe (dipeptide).
  • Commercial relevance: Used in food additives (e.g., aspartame precursor). Purity >97% .

Table 1: Structural and Physicochemical Comparison
Compound Name Sequence/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications References
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid Tyr-Ala-Ala-Asp ~465.5 (calculated) Not reported Not reported Hypothetical: Anti-fibrosis -
L-Alanyl-L-aspartic acid (8a) Ala-Asp ~218.2 182.4–184.9 66 Anti-liver fibrosis research
Acetyl-Tyr-Val-Ala-Asp-coumarylamide Ac-Tyr-Val-Ala-Asp-AMC 665.6 Not reported Not reported Protease activity assays
Rusalatide Acetate 23-residue peptide with Tyr, Asp, Ala ~7054.0 Not reported Not reported Tissue repair (bone, skin)
L-Aspartyl-L-phenylalanine Asp-Phe 280.27 236–239 Not reported Food additive precursor

Functional and Therapeutic Differences

  • The tetrapeptide Tyr-Ala-Ala-Asp may share similar mechanisms due to structural overlap.
  • Tissue Repair :
    • Rusalatide Acetate’s larger structure enables multi-target interactions, enhancing its efficacy in wound healing compared to shorter peptides .
  • Biochemical Tools :
    • Acetyl-Tyr-Val-Ala-Asp-coumarylamide’s fluorescent tag enables real-time enzyme activity monitoring, a feature absent in unmodified peptides .

Biological Activity

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid (TAAA) is a synthetic peptide composed of four amino acids: tyrosine, alanine, and aspartic acid. This compound has garnered interest in the scientific community due to its potential biological activities, which are influenced by its unique amino acid sequence and structure. This article explores the biological activity of TAAA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of TAAA is C13H18N4O6C_{13}H_{18}N_{4}O_{6}, with an average molecular weight of approximately 306.30 g/mol. The specific arrangement of amino acids in TAAA contributes to its unique biochemical properties.

Amino Acid Molecular Formula Function
L-TyrosineC9H11NO3Precursor for neurotransmitters; antioxidant properties.
L-AlanineC3H7NO2Involved in glucose metabolism; serves as a building block for proteins.
L-Aspartic AcidC4H7NO4Plays a role in neurotransmission; involved in the urea cycle.

The biological activity of TAAA can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine. TAAA may influence neurotransmitter synthesis, potentially affecting mood and cognitive functions.
  • Antioxidant Activity : Tyrosine's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Uptake and Metabolism : Research indicates that dipeptides containing tyrosine enhance cellular uptake and metabolism in mammalian cells, particularly in CHO (Chinese Hamster Ovary) cells used for biopharmaceutical production .

In Vitro Studies

A study by Kang et al. demonstrated that substituting free amino acids with tyrosyl-containing dipeptides reduced by-products during cell culture processes . This suggests that TAAA could improve the efficiency of biopharmaceutical production by enhancing cell viability and reducing metabolic waste.

Case Studies

  • Gastrin Antagonism : Research on peptide segments similar to TAAA has shown competitive inhibition against gastrin receptors, indicating potential applications in gastrointestinal disorders . Although not directly tested on TAAA, this suggests that similar peptides may exhibit antagonistic properties beneficial for treating gastrin-related conditions.
  • Metabolic Pathways : In silico analysis indicated that tyrosyl-containing dipeptides could alter glucose metabolism and enhance ATP production in cultured cells . This metabolic enhancement could have implications for energy metabolism disorders.

Potential Applications

TAAA's biological activities suggest several potential applications:

  • Pharmaceutical Development : Due to its neurotransmitter modulation properties, TAAA may be explored as a candidate for treating mood disorders or cognitive impairments.
  • Nutraceuticals : As an antioxidant, TAAA could be formulated into dietary supplements aimed at reducing oxidative stress.
  • Biotechnology : Its ability to enhance cellular metabolism makes it a candidate for improving yields in recombinant protein production systems.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 214 nm for peptide bonds) to assess purity, coupled with mass spectrometry (LC-MS) for molecular weight confirmation . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical to verify amino acid sequence and stereochemistry. Ensure calibration with equimolar amino acid standards, as described in pharmacopeial protocols for peptide validation .

Q. How can researchers synthesize and purify this tetrapeptide with minimal byproducts?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is optimal. Monitor coupling efficiency via Kaiser tests and purify via reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA). Validate purity >97% via analytical HPLC and quantify residual solvents (e.g., DMF) via gas chromatography . Refer to protocols for similar peptides like H-Ala-Ala-Ala-Tyr-OH for column selection and mobile phase optimization .

Q. What are the critical parameters for ensuring stability during storage?

  • Methodological Answer : Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation. For solution stability, use pH 5–6 buffers (e.g., acetate) and avoid repeated freeze-thaw cycles. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., deamidation, hydrolysis) using LC-MS fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this peptide be resolved?

  • Methodological Answer : Discrepancies may arise from batch-to-batch purity variations or assay conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and validate peptide purity via amino acid analysis (AAA) . Cross-reference with studies using internal standards (e.g., norleucine) to control for matrix effects . Publish raw data (e.g., dose-response curves) to enable meta-analysis .

Q. What strategies are effective for studying this peptide’s interaction with membrane receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). For cellular uptake studies, label the peptide with fluorescein isothiocyanate (FITC) and employ confocal microscopy with endocytosis inhibitors (e.g., chloroquine) to delineate pathways. Include negative controls (scrambled-sequence peptides) to confirm specificity .

Q. How to design a stability study under physiological conditions for preclinical evaluation?

  • Methodological Answer : Simulate physiological pH (7.4), temperature (37°C), and protease-rich environments (e.g., human serum). Use LC-MS/MS to track degradation products over 24–72 hours. Compare half-life (t1/2) with structurally similar peptides (e.g., L-Alanyl-L-glutamine) and incorporate stabilizing excipients (e.g., cyclodextrins) if needed .

Q. What computational approaches predict this peptide’s conformational dynamics in solution?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to analyze folding patterns and solvent accessibility. Validate predictions via circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic (e.g., SDS micelles) environments .

Data Presentation and Validation Guidelines

  • For Analytical Data : Include chromatograms (HPLC/LC-MS), NMR spectra with peak assignments, and mass-to-charge (m/z) ratios in supplementary materials. Use multivariate analysis (e.g., PCA) for batch consistency .
  • For Bioactivity Studies : Report EC50/IC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post-hoc). Disclose peptide synthesis batches and purity certificates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.